molecular formula C14H16O4 B13886736 cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid

cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid

Cat. No.: B13886736
M. Wt: 248.27 g/mol
InChI Key: NCIWUPFYZYEQEK-UHFFFAOYSA-N
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Description

cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid: is an organic compound that features a cyclobutane ring substituted with a benzyloxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a benzylation reaction using benzyl chloroformate as the reagent.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a carboxylation reaction involving the cyclobutane intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the cyclobutane ring or the benzyloxycarbonyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring or benzyloxycarbonyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • cis-2-(3-Methoxycarbonylcyclobutyl)acetic acid
  • cis-2-(3-Ethoxycarbonylcyclobutyl)acetic acid
  • cis-2-(3-Propoxycarbonylcyclobutyl)acetic acid

Comparison: cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-(3-phenylmethoxycarbonylcyclobutyl)acetic acid

InChI

InChI=1S/C14H16O4/c15-13(16)8-11-6-12(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)

InChI Key

NCIWUPFYZYEQEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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